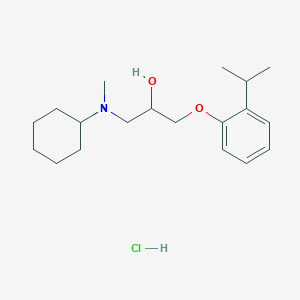

1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-amine is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.289. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Degradation of Nitrogen-containing Compounds

Advanced Oxidation Processes (AOPs) have shown efficacy in the degradation of nitrogen-containing compounds, such as aromatic and aliphatic amines, which are resistant to conventional degradation processes. These compounds, widely used in textile, agricultural, and chemical industries, pose a global concern due to their toxic and hazardous degradation products in water. Research indicates that ozone and Fenton processes are particularly reactive towards most amines, highlighting the sensitivity of amine degradation to pH and the promising use of cavitation as a pre-treatment method for cost reduction. Hybrid methods under optimized conditions offer synergistic effects, tailoring specific effluents to enhance the efficiency of compound degradation (Bhat & Gogate, 2021).

Synthesis via Reductive Amination

Reductive amination, involving aldehydes or ketones with ammonia or an amine, serves as a crucial method for amine synthesis, leveraging hydrogen as an inexpensive and abundantly available reducing agent. This process is pivotal in producing primary, secondary, and tertiary alkyl amines, key functional groups in pharmaceuticals, agrochemicals, or materials. The review underscores the progress in catalyst development, particularly nanostructured heterogeneous catalysts based on earth-abundant metals, emphasizing the expansive product scope and efficiency of the reductive amination process (Irrgang & Kempe, 2020).

Environmental and Aquatic Toxicity of Amines

The presence of amines and amine-related compounds in surface waters, stemming from both anthropogenic and natural sources, raises concerns about their environmental fate and toxicity. Despite the analytical challenges in determining ambient levels, the concentrations reported often fall below detection levels or are very low, suggesting that at current environmental concentrations, amines might not pose a significant toxicological concern. However, their role as precursors in the formation of nitrosamines and nitramines could potentially contaminate drinking water supplies with carcinogenic compounds, necessitating further research on their prevalence and toxicity in natural waters (Poste, Grung, & Wright, 2014).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors in the body .

Mode of Action

The exact mode of action of 1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-amine is not well-documented. It is likely that the compound interacts with its targets, leading to changes in cellular processes. More research is needed to fully understand these interactions .

Biochemical Pathways

The compound may influence several biochemical pathways. For instance, a related compound, DPP23, has been shown to modulate genes involved in glutathione metabolism, which plays a crucial role in oxidative stress and apoptosis . .

Result of Action

Related compounds have been shown to exert antitumor activity through reactive oxygen species (ros)-mediated apoptosis in cancer cells .

Análisis Bioquímico

Biochemical Properties

Compounds with similar structures have been found to participate in various biochemical reactions . The nature of these interactions often involves the formation of covalent bonds with enzymes, proteins, and other biomolecules .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of varying dosages of 1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-amine in animal models have not been extensively studied . Similar compounds have shown dose-dependent effects, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been found to participate in various metabolic pathways .

Transport and Distribution

Similar compounds have been found to interact with various transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds have been found to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

1-(3,5-dimethoxyphenyl)-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-12(2,13)8-9-5-10(14-3)7-11(6-9)15-4/h5-7H,8,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWOWWCKUPNSCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC(=C1)OC)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2927701.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2927710.png)

![N-(3-chloro-4-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2927712.png)

![3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide](/img/structure/B2927716.png)

![(2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2927717.png)

![[2-Methoxy-5-(methoxymethyl)pyridin-3-yl]methanol](/img/structure/B2927719.png)

![3-cyclopropyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927720.png)